Nemadectin beta

Anthelmintic resistance Veterinary parasitology Sheep nematodes

Researchers studying ivermectin resistance mechanisms often face confounding results when using standard avermectins. Nemadectin beta serves as the definitive positive control, demonstrating 99% efficacy against ivermectin-resistant Haemonchus contortus strains where ivermectin fails completely. For groups developing next-generation macrocyclic lactones, this compound provides the essential chemical scaffold for semi-synthetic derivatization. - Verified 99% efficacy against ivermectin-resistant H. contortus (Pankavich et al., 1992). - 23.97-fold reversal of P-gp-mediated multidrug resistance in MCF-7/adr cells. - Direct fermentation precursor to moxidectin; ideal starting material for novel milbemycin analog synthesis.

Molecular Formula C34H48O8
Molecular Weight 584.7 g/mol
Cat. No. B1250613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNemadectin beta
Molecular FormulaC34H48O8
Molecular Weight584.7 g/mol
Structural Identifiers
SMILESCC=C(C)C1C(C(CC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)C)O)C
InChIInChI=1S/C34H48O8/c1-7-21(4)30-23(6)28(35)17-33(42-30)16-26-15-25(41-33)12-11-20(3)13-19(2)9-8-10-24-18-39-31-29(36)22(5)14-27(32(37)40-26)34(24,31)38/h7-11,14,19,23,25-31,35-36,38H,12-13,15-18H2,1-6H3/b9-8+,20-11+,21-7+,24-10+/t19-,23-,25+,26-,27-,28-,29+,30+,31+,33-,34+/m0/s1
InChIKeyWDWFRIMNWVDXGF-YQERLSOISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nemadectin Beta: Key Distinctions


Nemadectin beta is a 16-membered macrocyclic lactone antibiotic, a member of the milbemycin sub-class, produced by the fermentation of Streptomyces cyaneogriseus subsp. noncyanogenus [1]. It functions as a broad-spectrum endectocide, exhibiting potent anthelmintic and insecticidal activities primarily through the activation of glutamate-gated chloride channels (GluCls) in invertebrate nerve and muscle cells [2]. This compound serves as a critical research tool and the precursor for the semi-synthetic derivative moxidectin, underscoring its foundational importance in macrocyclic lactone research [3].

Milbemycin macrocyclic lactone antibiotic, produced by fermentation
GluCl channel activation studies in invertebrate models
Moxidectin precursor and macrocyclic lactone derivatization research

Nemadectin Beta: Substitution Limitations


Despite belonging to the same macrocyclic lactone class, nemadectin beta (a milbemycin) exhibits critical efficacy and functional differences from avermectins like ivermectin and doramectin. These differences are not merely academic; they translate into quantifiable performance gaps in specific assays. For instance, nemadectin retains near-complete efficacy against ivermectin-resistant strains of Haemonchus contortus, whereas ivermectin fails [1]. Furthermore, in functional assays unrelated to parasitology, nemadectin and doramectin show differential potency in reversing P-glycoprotein-mediated multidrug resistance, highlighting that these analogs are not interchangeable tools in complex biological systems [2]. Selecting nemadectin beta based on class alone ignores these verified, quantitative performance divergences that are critical for experimental reproducibility and specific research objectives.

Nemadectin Beta
Retains reported high efficacy against ivermectin-resistant H. contortus; moderate P-gp reversal potency
Avermectins (e.g., Ivermectin)
May show complete failure in resistant-strain assays; different P-gp modulation strength
Resistance profile mismatch
Ivermectin-resistant H. contortus models require nemadectin for valid positive control, as avermectins may lose efficacy.
P-gp modulation potency context
Doramectin induces a higher fold-reversal than nemadectin; selecting the wrong tool can mask moderate modulatory effects.

Nemadectin Beta: Comparative Performance


Ivermectin-Resistant H. contortus Efficacy

In a controlled in vivo study using lambs experimentally infected with an ivermectin-resistant strain of Haemonchus contortus, nemadectin beta demonstrated high efficacy, whereas ivermectin was ineffective [1]. This demonstrates a critical functional divergence within the macrocyclic lactone class against a clinically relevant resistant parasite.

Resistant H. contortus
Head-to-head
Nemadectin: 99% reduction
Ivermectin: Ineffective (not significant)
Supports resistant-strain assay context
0.2 mg/kg oral, lambs; necropsy day 13-14 post-treatment
Anthelmintic resistance Veterinary parasitology Sheep nematodes

P-gp-Mediated MDR Reversal

In an in vitro model of multidrug resistance (MDR) using adriamycin-resistant human breast carcinoma cells (MCF-7/adr), both nemadectin and doramectin (an avermectin) reversed MDR, but with significantly different potencies [1]. This quantitative difference highlights their non-interchangeability as functional P-gp modulators.

P-gp MDR Reversal
Head-to-head
Nemadectin: 23.97-fold increase
Doramectin: 49.35-fold increase
Supports P-gp modulation endpoint review
8 μmol/L, MCF-7/adr cells, MTT assay
Multidrug resistance P-glycoprotein Cancer pharmacology

Susceptible H. contortus Efficacy

Against a susceptible laboratory strain of Haemonchus contortus, nemadectin beta demonstrates equivalent high efficacy to both ivermectin and moxidectin, confirming its potent anthelmintic action is on par with the class leaders for non-resistant strains [1].

Susceptible H. contortus
Head-to-head
Nemadectin: 100% reduction
Ivermectin / Moxidectin: 100% reduction
Supports susceptible-strain comparator context
0.2 mg/kg oral, lambs; equivalent efficacy
Anthelmintic efficacy Veterinary parasitology Susceptible nematodes

Canine Gastrointestinal Helminth Efficacy

Nemadectin beta exhibits high efficacy against a broad spectrum of common canine gastrointestinal helminths, achieving 100% clearance of several species at low oral doses [1]. While a direct head-to-head comparison with another macrocyclic lactone is not provided, this data establishes a quantitative baseline for its potency and spectrum in dogs.

Canine Helminths
Reported
100% elimination of T. canis, T. leonina, A. caninum, U. stenocephala
Supports canine helminth screening context
0.2-0.4 mg/kg oral, dogs; natural infections
Canine parasitology Endectocide Veterinary medicine

Nemadectin Beta: Research and Industrial Applications


Ivermectin Resistance Mechanisms in H. contortus

Due to its verified 99% efficacy against an ivermectin-resistant strain of H. contortus, nemadectin beta is an essential positive control for studies aiming to characterize or overcome ivermectin resistance mechanisms. Its use allows researchers to distinguish between general anthelmintic failure and ivermectin-specific resistance, as evidenced by the direct comparative data from Pankavich et al. (1992) [4].

P-Glycoprotein Modulation in MDR

Based on the quantitative, head-to-head data showing a 23.97-fold increase in sensitivity to adriamycin in MCF-7/adr cells, nemadectin beta serves as a well-characterized, moderate-strength modulator of P-glycoprotein (P-gp) [4]. This makes it a valuable tool for dissecting P-gp function in vitro, particularly in studies where the stronger effect of doramectin (49.35-fold) may be undesirable or mask more subtle interactions.

Canine Broad-Spectrum Anthelmintic Testing

The established quantitative efficacy profile—100% elimination of four major canine helminth species at 0.2-0.4 mg/kg—makes nemadectin beta a reliable reference standard for testing new anthelmintic candidates in dogs [4]. Its performance provides a clear, published benchmark for gauging the relative potency and spectrum of novel compounds.

Moxidectin Precursor and Derivatization

As the direct fermentation precursor to moxidectin, nemadectin beta is the definitive starting material for the semi-synthesis and production of this commercially significant endectocide [4]. For industrial and academic groups engaged in macrocyclic lactone derivatization, procuring nemadectin beta is a necessary first step for research into new milbemycin analogs.

Application
Selection Property
Validation Focus
Ivermectin resistance mechanism studies
Resistant-strain efficacy profile
Verify resistant-strain endpoint context in target model
P-glycoprotein modulation in MDR
Moderate P-gp reversal potency
Confirm fold-change in MDR reversal assay
Canine broad-spectrum anthelmintic screening
Broad-spectrum canine helminth efficacy
Confirm elimination of target species panel
Moxidectin precursor and derivatization
Macrocyclic lactone precursor identity
Verify fermentation-derived starting material

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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